Magnesium Cation
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVSXFLKOJNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020091 | |
| Record name | Magnesium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
24.305 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22537-22-0, 7439-95-4 | |
| Record name | Magnesium(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22537-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022537220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V3LHY838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
651 °C | |
| Record name | Magnesium cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Magnesium Cation Action
Magnesium Cation as an Enzymatic Cofactor
Magnesium is the most frequently encountered metal ion cofactor in enzymatic systems. nih.gov It is estimated to be a cofactor for over 600 enzymes and an activator for an additional 200. nih.gov Its abundance in the cell, typically in the millimolar range, makes it readily available for these roles. nih.gov The functions of the this compound in enzymatic reactions are diverse and essential for cellular life.
General Principles of this compound-Dependent Catalysis
The catalytic action of the this compound in enzymes is multifaceted. A primary principle of its function is its ability to form stable complexes with phosphate-containing molecules, most notably Adenosine (B11128) Triphosphate (ATP). nih.gov This interaction is crucial for polarizing chemical bonds and facilitating nucleophilic attack, a common step in many enzymatic reactions. nih.govwikipedia.org
The this compound can participate in catalysis through several mechanisms:
Substrate Activation: By binding to a substrate, Mg²⁺ can alter its electronic configuration, making it more susceptible to enzymatic modification. A key example is the Mg²⁺-ATP complex, where the cation weakens the terminal O-P bond of ATP, thereby facilitating the transfer of a phosphate (B84403) group. nih.gov
Enzyme Conformation: Mg²⁺ can bind directly to an enzyme, inducing a conformational change that is necessary for its catalytic activity or for substrate binding. wikipedia.orgacs.org
Stabilization of Transition States: During a chemical reaction, the this compound can stabilize negatively charged transition states, lowering the activation energy and increasing the reaction rate. nih.govresearchgate.net
Redox Potential Modulation: In some instances, Mg²⁺ can influence the redox potential of an enzyme's active site.
| Catalytic Principle | Description | Example |
| Substrate Activation | Mg²⁺ binds to the substrate, altering its electronic structure to facilitate the reaction. | Formation of the Mg-ATP complex to enable phosphate transfer. nih.gov |
| Enzyme Conformation Change | Mg²⁺ binding to the enzyme induces a structural change necessary for activity. | Altering enzyme conformation to create the active site. wikipedia.orgacs.org |
| Transition State Stabilization | Mg²⁺ stabilizes negatively charged intermediates, lowering the reaction's activation energy. | Stabilization of the transition state in topoisomerase-mediated DNA cleavage. nih.govresearchgate.net |
| Leaving Group Stabilization | Mg²⁺ assists in the departure of a leaving group during the reaction. | Stabilization of the pyrophosphate leaving group in nucleic acid polymerization. quora.comoup.com |
Role in Adenosine Triphosphate (ATP) Metabolism and Cellular Bioenergetics
The central role of the this compound in cellular energy metabolism is intrinsically linked to its interaction with ATP. wikipedia.orgformexc.combehrhaus.com In fact, ATP is typically present in the cell as a complex with a magnesium ion (Mg-ATP). wikipedia.orgbehrhaus.com This association is critical for the biological activity of ATP. wikipedia.orgbehrhaus.com
Magnesium is essential for both the synthesis and utilization of ATP. formexc.com In the mitochondria, the primary site of ATP production through oxidative phosphorylation, magnesium is a crucial cofactor. nih.govwikipedia.org Many of the enzymes involved in the glycolytic pathway, which breaks down glucose to produce ATP, are also dependent on magnesium. nih.gov These include key enzymes such as hexokinase and phosphofructokinase. nih.gov The enzyme creatine kinase, which is vital for the rapid synthesis of ATP in muscle and heart tissue, is strongly influenced by the concentration of free Mg²⁺. nih.gov
The binding of Mg²⁺ to ATP stabilizes the highly reactive ATP molecule, preventing its premature breakdown and ensuring it is bioavailable for cellular processes. formexc.combehrhaus.com This stabilization is a key aspect of its function, allowing the controlled release of energy required for countless biological processes, including muscle contraction, protein synthesis, and nerve function. formexc.combehrhaus.com
| Process | Key Enzymes/Complexes | Role of this compound |
| Glycolysis | Hexokinase, Phosphofructokinase, Pyruvate (B1213749) Kinase | Facilitates the transfer of high-energy phosphate groups. nih.gov |
| Mitochondrial ATP Synthesis | ATP Synthase | Essential cofactor for the synthesis of ATP from ADP and inorganic phosphate. nih.govwikipedia.orgdrugbank.com |
| ATP Utilization | Kinases | Forms the biologically active Mg-ATP complex, enabling phosphate group transfer. formexc.com |
| Creatine Kinase Reaction | Creatine Kinase | Influences the reversible reaction between creatine phosphate and ADP to form ATP. nih.gov |
This compound in Nucleic Acid Modifying Enzymes
The this compound plays a pivotal role in the function of enzymes that synthesize and modify DNA and RNA. nih.govwikipedia.org It contributes to the structural stability of nucleic acids by neutralizing the negative charges of the phosphate backbone. nih.govwikipedia.org Furthermore, a large number of enzymes involved in nucleic acid biochemistry require Mg²⁺ for their catalytic activity. wikipedia.org
DNA polymerases, the enzymes responsible for DNA replication and repair, universally employ a two-metal-ion mechanism for catalysis, with magnesium being the physiologically relevant ion. acs.orgresearchgate.netnih.gov These two Mg²⁺ ions are located in the active site of the enzyme and have distinct roles. researchgate.netnih.gov
One magnesium ion, often referred to as the "catalytic ion," is positioned between the incoming deoxynucleoside triphosphate (dNTP) and the 3'-terminus of the primer strand. researchgate.net Its function is to lower the pKa of the 3'-hydroxyl group of the primer, activating it for a nucleophilic attack on the alpha-phosphate of the incoming dNTP. nih.gov The second magnesium ion coordinates with the incoming dNTP, helping to position it correctly in the active site and stabilizing the negative charge of the pyrophosphate leaving group. oup.comresearchgate.net This two-metal-ion mechanism is a conserved feature across different families of DNA polymerases. acs.org The presence of both magnesium ions is required to induce the correct closed conformation of the polymerase for the chemical reaction to occur. acs.org
Similar to DNA polymerases, RNA polymerases, which are responsible for transcribing DNA into RNA, also utilize a two-metal-ion mechanism in their active sites. researchgate.netquora.com These ions are typically magnesium. quora.comreddit.com One Mg²⁺ ion deprotonates the 3'-hydroxyl group of the growing RNA strand, enabling it to attack the alpha-phosphate of the incoming ribonucleoside triphosphate (rNTP). quora.com The second Mg²⁺ ion binds to the rNTP and helps to stabilize the pyrophosphate that is released upon nucleotide incorporation. quora.com The precise concentration of magnesium ions can influence the specificity and efficiency of RNA polymerase activity. nih.gov
DNA topoisomerases are enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. nih.gov Type IA and Type II DNA topoisomerases require magnesium ions as a cofactor for their activity. nih.gov In these enzymes, Mg²⁺ plays both structural and catalytic roles. nih.gov
The catalytic mechanism of these topoisomerases involves a transphosphorylation reaction, where a tyrosine residue in the enzyme's active site attacks a phosphate group in the DNA backbone. nih.gov Magnesium ions are crucial for this process and are thought to participate in several steps, including:
Activation of the attacking nucleophile (the tyrosine residue). nih.govresearchgate.net
Stabilization of the transition state. nih.govresearchgate.net
Stabilization of the leaving group. nih.govresearchgate.net
The Toprim (topoisomerase-primase) domain, a conserved region found in type IA and type II topoisomerases, contains acidic residues that are essential for binding the magnesium ions. nih.gov For type II topoisomerases, magnesium is also involved in the ATPase activity of the enzyme by forming the Mg-ATP substrate. nih.gov
| Enzyme Class | Specific Enzymes | Role of this compound |
| DNA Polymerases | DNA Polymerase β, Klenow fragment, T7 DNA Polymerase | Essential for the two-metal-ion catalytic mechanism of nucleotide addition. acs.orgresearchgate.netnih.gov |
| RNA Polymerases | T7 RNA Polymerase | Utilizes a two-metal-ion mechanism for RNA synthesis. researchgate.netquora.comnih.gov |
| DNA Topoisomerases | Topoisomerase IA, Topoisomerase II | Required for DNA cleavage and religation activity; involved in ATP binding for Type II enzymes. nih.gov |
Ribozymes and RNA Catalysis
The this compound is critically important for the structure and function of ribozymes, which are RNA molecules capable of catalyzing chemical reactions. gatech.eduwikipedia.org Its involvement is multifaceted, ranging from stabilizing the folded architecture of these large polyanionic molecules to directly participating in the catalytic mechanism. gatech.edu
Large RNA molecules require cations to fold into their compact, functional structures by shielding the electrostatic repulsion between the negatively charged phosphate groups. gatech.edu Magnesium ions are particularly effective in this role. gatech.edu They can be found in two main states: diffusely bound, fully hydrated ions that screen charge through long-range electrostatic interactions, and site-bound, partially dehydrated ions that form specific coordination complexes within electronegative pockets of the RNA structure. oup.com
In the context of catalysis, Mg²⁺ ions are often found concentrated near the active sites of ribozymes. gatech.edu For instance, in the hammerhead ribozyme, Mg²⁺ is implicated in both structural stabilization and direct catalysis. acs.org Molecular dynamics simulations suggest that a magnesium ion in the active site helps to correctly position the reacting groups and stabilize the transition state of the cleavage reaction. acs.org Similarly, the RNase P ribozyme, which is responsible for the maturation of transfer RNAs, exhibits a cooperative dependence on at least three magnesium ions for optimal activity, highlighting a multiple metal ion mechanism. nih.gov The catalytic prowess of Mg²⁺ in some ribozymes is attributed to its ability to act as a Lewis acid, activating a water molecule to serve as a nucleophile or stabilizing the developing negative charge on the leaving group during phosphoryl transfer reactions. nih.gov
| Ribozyme Example | Primary Role of Mg²⁺ | Mechanism of Action | Reference |
|---|---|---|---|
| Hammerhead Ribozyme | Structural and Catalytic | Stabilizes active site conformation and facilitates the chemical cleavage step. | acs.org |
| RNase P | Catalytic | Participates in a cooperative, multiple-metal-ion mechanism essential for precursor tRNA cleavage. | nih.gov |
| Group I and II Introns | Structural and Catalytic | Facilitates folding into the correct tertiary structure and participates in the phosphoryl transfer reactions of splicing. | oup.com |
| Hepatitis Delta Virus (HDV) Ribozyme | Catalytic | A hydrated magnesium hydroxide (B78521) can act as a general base in the self-cleavage reaction. | nih.gov |
This compound in Protein Kinase Regulation and Phosphoryl Transfer
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from a nucleotide triphosphate, typically ATP, to a substrate molecule, a process known as phosphorylation. This reaction is fundamental to cellular signaling, and its regulation is tightly controlled. The this compound is an essential cofactor for virtually all protein kinases. nih.govresearchgate.net
The primary role of Mg²⁺ in kinase-catalyzed phosphoryl transfer is to form a complex with ATP, creating the true substrate for the enzyme. wikipedia.org Typically, one or two magnesium ions bind to the phosphate groups of ATP. acs.org This interaction has several crucial consequences. Firstly, the positively charged Mg²⁺ neutralizes the negative charges on the phosphate groups, facilitating the nucleophilic attack by the substrate's hydroxyl group. libretexts.org By acting as a Lewis acid, the magnesium ion withdraws electron density from the phosphorus atom, increasing its electrophilicity and making it more susceptible to attack. nih.gov
Furthermore, the magnesium ion plays a critical role in the proper orientation of the ATP molecule within the active site of the kinase, ensuring that the gamma-phosphate is correctly positioned for transfer. researchgate.net In many kinases, a second magnesium ion is involved in the catalytic mechanism, often bridging the beta- and gamma-phosphates of ATP and interacting with key amino acid residues in the active site to further stabilize the transition state. acs.orgacs.org
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play pivotal roles in regulating cellular processes such as growth, differentiation, and metabolism. mdpi.com The binding of a ligand, such as a growth factor, to the extracellular domain of an RTK triggers dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades.
Magnesium is a crucial divalent cation required for the catalytic activity of RTKs. mdpi.com Low intracellular magnesium levels can lead to defective tyrosine kinase activation and reduced signaling. a8h.com.au For example, the tyrosine kinase activity of the insulin (B600854) receptor shows a strict requirement for Mg²⁺. nih.gov The presence of magnesium is essential for the efficient transfer of the phosphate group from ATP to the tyrosine residues on the receptor and other downstream substrates. mdpi.coma8h.com.au Changes in intracellular magnesium concentration can, therefore, directly modulate the signaling output of RTK pathways. rupress.org
This compound Interactions with Nucleic Acids
The structural integrity and function of deoxyribonucleic acid (DNA) are heavily influenced by its ionic environment. The this compound, in particular, plays a significant role in stabilizing the DNA double helix and influencing its conformational states.
Structural Stabilization of Deoxyribonucleic Acid (DNA)
The DNA molecule is a polyanion due to the negatively charged phosphate groups that form its backbone. nih.gov The resulting electrostatic repulsion between these groups would destabilize the double helix if not for the presence of counterions. Divalent cations like Mg²⁺ are particularly effective at stabilizing DNA structure. acs.orgacs.org
The primary mechanism by which magnesium stabilizes DNA is through the neutralization of the negative charges on the phosphate backbone. nih.govnih.gov The small ionic radius and +2 charge of the this compound allow it to effectively screen the electrostatic repulsion between adjacent phosphate groups. gatech.edu This charge neutralization reduces the rigidity of the DNA molecule, allowing it to adopt its characteristic helical structure.
Magnesium ions interact with DNA in two primary modes. They can exist as fully hydrated ions that are diffusely associated with the DNA molecule, providing a general electrostatic shielding effect. oup.com Alternatively, they can form more specific, site-bound interactions, often in the major and minor grooves of the DNA, where they can be partially dehydrated. acs.orgnih.gov Molecular dynamics simulations have shown that hydrated Mg²⁺ ions can form hydrogen bonds with the phosphate backbone and also with the bases, particularly guanine, in the major groove. acs.org
| Interaction Mode | Description | Primary Effect | Reference |
|---|---|---|---|
| Diffuse Binding (Outer Sphere) | Fully hydrated Mg²⁺ ions associate with the DNA molecule through long-range electrostatic interactions. | General charge screening of the phosphate backbone. | oup.com |
| Site-Specific Binding (Inner Sphere) | Partially dehydrated Mg²⁺ ions form direct or water-mediated coordination with specific sites on the DNA, such as phosphate oxygens and base atoms (e.g., N7 of guanine). | Localized and potent charge neutralization, influencing local DNA structure. | nih.govacs.org |
The presence of magnesium ions has a profound effect on the conformational state and stability of the DNA double helix. At physiological concentrations, Mg²⁺ is known to stabilize the canonical B-form of DNA. nih.govoup.com This stabilization is a direct consequence of the electrostatic shielding of the phosphate backbone, which allows the molecule to maintain its helical structure. nih.gov The binding of Mg²⁺ has been shown to increase the melting temperature (Tm) of DNA, which is a measure of its thermal stability. nih.gov
At higher, non-physiological concentrations, magnesium ions can induce conformational transitions in DNA. nih.govoup.com For instance, high concentrations of Mg²⁺ can promote the transition from the B-form to the Z-form of DNA, particularly in sequences with alternating purine-pyrimidine bases. nih.gov Furthermore, magnesium can induce the condensation and compaction of DNA. nih.govoup.com This process is driven by the over-neutralization of the phosphate backbone charges by the divalent cations, which can lead to attractive forces between DNA segments. This compaction is essential for the packaging of DNA within the confined space of the cell nucleus.
Identification of Specific DNA-Magnesium Cation Binding Sites
The interaction between magnesium cations and the DNA double helix is a dynamic and multifaceted process crucial for DNA stability and function. While historically viewed as a non-specific electrostatic interaction to neutralize the negatively charged phosphate backbone, research has unveiled more specific binding patterns. oup.com Magnesium ions, typically in their hydrated form (Mg(H₂O)₆²⁺), preferentially associate with the major and minor grooves of the DNA helix.
In the major groove, hydrated Mg²⁺ can form water-mediated hydrogen bonds with the N7 and O6 atoms of guanine bases. plos.orgacs.org This interaction is sequence-dependent, with a preference for G-C rich regions. acs.org The electrostatic potential created by adjacent guanine bases makes these sites particularly attractive for the positively charged this compound. plos.orgnih.gov Molecular dynamics simulations have shown that a hydrated Mg²⁺ can form a stable intra-strand cross-link between two purines in solution. nih.gov
The minor groove also serves as a binding site for magnesium, where it can bridge the phosphate groups at the top of the groove, leading to a narrowing of the groove. researchgate.net The binding of Mg²⁺ is not limited to the grooves; direct and indirect interactions with the phosphate backbone are also prevalent. Indirect interactions, where the magnesium ion's hydration shell interacts with the phosphate oxygens, are common. nih.gov However, direct contact pairs between a magnesium ion and a phosphate oxygen have also been observed. acs.org
The concentration of magnesium ions can influence the nature of these interactions. At lower, more physiological concentrations, Mg²⁺ stabilizes the B-form of the DNA double helix. oup.com However, at very high, non-physiological concentrations, it can induce significant conformational changes. oup.com The binding of magnesium has been shown to be critical for the sequence-specific DNA binding of certain transcription factors, such as CREB, by preventing non-specific electrostatic interactions. nih.gov
Table 1: Characteristics of this compound Binding to DNA
| Binding Site | Type of Interaction | Key DNA Atoms Involved | Consequence of Binding |
| Major Groove | Water-mediated hydrogen bonds | N7 and O6 of Guanine | Sequence-specific stabilization, potential for intra-strand cross-linking |
| Minor Groove | Electrostatic bridging | Phosphate groups | Narrowing of the minor groove |
| Phosphate Backbone | Direct and indirect electrostatic interactions | Non-bridging phosphate oxygens | Neutralization of negative charge, stabilization of the double helix |
Structural Stabilization of Ribonucleic Acid (RNA)
The intricate three-dimensional structures of RNA molecules are essential for their diverse biological functions. Magnesium cations are indispensable for the proper folding and stabilization of these complex architectures, particularly in large RNA molecules where the electrostatic repulsion of the densely packed phosphate backbone would otherwise be prohibitive. gatech.edunih.gov
Ribosomes, the cellular machinery for protein synthesis, are composed of ribosomal RNA (rRNA) and proteins. The correct folding of rRNA is critically dependent on magnesium ions. nih.gov X-ray crystallography has revealed the precise locations of numerous magnesium ions within the ribosome, highlighting their integral structural role. nasa.gov For instance, in the large ribosomal subunit of Haloarcula marismortui, 118 magnesium ions were identified, the majority of which are directly coordinated to the rRNA. nasa.govnih.gov
A key mechanism of stabilization is the formation of "magnesium clamps," where a single magnesium ion coordinates with the non-bridging oxygen atoms of two adjacent phosphate groups. nasa.govnasa.gov This chelation by adjacent phosphates is a recurrent motif that helps to neutralize charge and lock the local RNA conformation. nasa.gov These interactions are not merely electrostatic; due to the small size and high charge density of Mg²⁺, charge transfer and polarization interactions also contribute significantly to the stability of these complexes, an effect less pronounced with larger or less charged cations like Ca²⁺ or Na⁺. nasa.gov The assembly of the two ribosomal subunits (30S and 50S in prokaryotes) into a functional 70S ribosome is also a magnesium-dependent process. nih.gov
Transfer RNA (tRNA) molecules, responsible for carrying amino acids to the ribosome during translation, adopt a highly conserved L-shaped tertiary structure. This compact fold is stabilized by a network of interactions, with magnesium ions playing a pivotal role. sciencedaily.comnih.gov Ultrafast spectroscopy and theoretical calculations have demonstrated that the folded structure of tRNA is stabilized by magnesium ions in direct contact with phosphate groups on the RNA surface. sciencedaily.com
A single tRNA molecule can form up to six such contact ion pairs, preferentially at locations where the phosphate groups are in close proximity, creating a high negative charge density. sciencedaily.comacs.org These direct interactions are decisive in lowering the electrostatic energy and, consequently, stabilizing the tertiary structure. sciencedaily.com The binding of magnesium ions is also crucial for the function of tRNA, as it helps to maintain the correct conformation of the anticodon loop for codon recognition on the messenger RNA (mRNA). researchgate.net Furthermore, Mg²⁺ is involved in the aminoacylation of tRNA, the process of attaching the correct amino acid. tandfonline.com
Ribozymes are RNA molecules that possess catalytic activity. Similar to protein enzymes, their function is intimately linked to their specific three-dimensional structure. The folding of ribozymes into their catalytically active conformations is often strictly dependent on the presence of magnesium ions. nih.gov Mg²⁺ ions are required to overcome the electrostatic repulsion of the phosphate backbone, allowing the RNA to fold into a compact, functional structure. researchgate.net
Beyond this general structural role, magnesium ions are frequently directly involved in the catalytic mechanism of ribozymes. nih.govnih.gov In the case of the hammerhead ribozyme, for example, Mg²⁺ ions are thought to act as cofactors in the cleavage reaction. nih.govnih.govacs.org While the ribozyme can exhibit some activity in the presence of high concentrations of monovalent ions, the catalytic efficiency is significantly enhanced by magnesium. nih.govnih.gov The catalytic activity of some ribozymes increases linearly with the concentration of Mg²⁺, suggesting a direct role in the chemical reaction. nih.govnih.gov In some instances, hydrated magnesium ions can act as a general acid or base, directly participating in the proton transfer steps of the catalytic cycle. researchgate.netresearchgate.net
Table 2: Role of this compound in RNA Structure and Function
| RNA Type | Role of this compound | Key Findings |
| Ribosomal RNA (rRNA) | Structural stabilization, ribosome assembly | Forms "magnesium clamps" with adjacent phosphates; essential for subunit association. nasa.govnasa.govnih.gov |
| Transfer RNA (tRNA) | Stabilization of tertiary structure, function | Forms up to six contact ion pairs with phosphate groups; maintains anticodon loop conformation. sciencedaily.comacs.orgresearchgate.net |
| Ribozyme | Folding into active conformation, catalytic activity | Overcomes electrostatic repulsion for folding; acts as a cofactor, sometimes as a general acid/base in catalysis. nih.govresearchgate.netacs.org |
Influence on Nucleic Acid Dynamics
The this compound not only stabilizes the static structure of nucleic acids but also influences their dynamic properties. Molecular dynamics simulations have shown that the presence of Mg²⁺ leads to a decrease in the root mean square fluctuations of the DNA phosphate backbone. acs.orgacs.org This reduction in mobility is attributed to the neutralization of the phosphate charges, which alleviates the electrostatic repulsion between adjacent phosphate groups. acs.org
The interaction of magnesium with DNA also affects the dynamics of the surrounding water molecules. The presence of Mg²⁺ decreases the fluctuations of water molecules hydrating the major groove and the phosphate backbone. acs.org This suggests that the magnesium-induced dehydration of DNA, which is associated with decreased water activity, is due to a reduction in water mobility rather than a decrease in the number of hydrating water molecules. acs.org
In the context of RNA, the tight binding of magnesium ions in specific pockets and grooves also serves to rigidify the structure, restricting the conformational flexibility of the molecule. oup.com This is essential for maintaining the precise geometry required for the biological function of many RNA molecules, such as the catalytic core of a ribozyme or the intricate network of interactions in the ribosome. nasa.govnih.gov
This compound in Protein Structure and Function
The this compound is a vital cofactor for a vast number of enzymes, with estimates suggesting its requirement in over 600 enzymatic reactions. magnesium.cabibliotekanauki.plwikipedia.org Its role extends from being a transiently bound activator to an integral part of the enzyme's structure. One of its most prominent roles is in reactions involving adenosine triphosphate (ATP). For ATP to be biologically active, it must be bound to a magnesium ion, forming the Mg-ATP complex. wikipedia.org This complex is the true substrate for a multitude of enzymes, including kinases, which are involved in phosphorylation reactions. journals.co.za
Magnesium ions can influence enzyme kinetics in several ways. They can bind directly to the enzyme, inducing a conformational change that enhances its catalytic activity. journals.co.za Alternatively, they can bind to the substrate, forming a complex that is more readily recognized and processed by the enzyme. journals.co.za In many cases, magnesium ions participate directly in the catalytic mechanism, often by stabilizing negative charges that develop in the transition state of the reaction.
Beyond its role as a cofactor, magnesium can also contribute to the structural integrity of proteins. While less common than for RNA, there are instances where magnesium ions are coordinated by amino acid residues, helping to stabilize a particular protein fold or mediate interactions between different protein domains. In the ribosome, for instance, magnesium ions have been observed to mediate interactions between rRNA and ribosomal proteins, often through a network of water molecules. acs.orgresearchgate.net This highlights the subtle yet crucial roles of magnesium in the assembly and function of large ribonucleoprotein complexes. acs.org
Modulation of Protein Conformation and Stability
The this compound plays a significant role in modulating the conformation and enhancing the stability of various proteins. nih.govnih.gov As a divalent cation, Mg²⁺ can effectively neutralize negative charges on the protein surface, thereby reducing electrostatic repulsion and promoting a more compact and stable tertiary structure. This is particularly important for enzymes that bind to negatively charged substrates, such as nucleic acids or adenosine triphosphate (ATP). In fact, ATP often exists in a biologically active form as a complex with magnesium (Mg-ATP), where the magnesium ion helps to stabilize the polyphosphate chain and facilitates the proper orientation of ATP within the enzyme's active site. wikipedia.org
The binding of magnesium can induce conformational changes that are essential for protein function. For instance, in many enzymatic reactions, the coordination of Mg²⁺ in the active site is a prerequisite for catalytic activity. Over 300 enzymes require the presence of magnesium ions for their catalytic action, including all enzymes that utilize or synthesize ATP. wikipedia.org The cation can act as a Lewis acid, facilitating nucleophilic attack, or it can help to correctly position substrates and cofactors for reaction. Molecular dynamics simulations have shown that the interaction between negatively charged oxygen atoms in proteins, such as bovine serum albumin (BSA), and Mg²⁺ ions can lead to significant conformational changes, including a decrease in α-helix content and an increase in β-sheet and unordered structures. sciopen.comresearchgate.net This highlights the dynamic role of magnesium in shaping the conformational landscape of proteins.
Characterization of Specific Protein-Magnesium Cation Binding Motifs
The interaction of magnesium cations with proteins is not random; it occurs at specific binding sites characterized by distinct structural motifs. A predominant motif found in both magnesium and manganese-binding sites involves a "beta strand - binder - random coil" secondary structure arrangement. nih.govresearchgate.net In this motif, the amino acid residues that directly coordinate the metal ion are typically located in the loop or random coil region situated between two beta strands or a beta strand and an alpha helix.
The amino acid residues most frequently involved in coordinating Mg²⁺ are those with carboxylate side chains, namely aspartate (Asp) and glutamate (Glu). nih.govresearchgate.net These residues provide negatively charged oxygen atoms that can effectively interact with the positively charged magnesium ion. Histidine (His) residues are less common in magnesium-binding sites compared to manganese-binding sites. nih.gov The weak binding affinity of magnesium to proteins (Ka ≤ 10⁵ M⁻¹) suggests that these binding sites are less conserved throughout evolution compared to those for other divalent cations like zinc (Zn²⁺) and calcium (Ca²⁺). nih.gov
The coordination chemistry of the this compound within protein binding sites is a key determinant of its biological function. Mg²⁺ is a hard Lewis acid, meaning it preferentially interacts with hard Lewis bases, which include oxygen-containing ligands such as the carboxylate groups of aspartate and glutamate, carbonyl oxygens from the polypeptide backbone, and water molecules. nih.govmdpi.com
Magnesium typically exhibits an octahedral coordination geometry, meaning it is surrounded by six ligands. nih.goviucr.org A notable feature of magnesium binding in proteins is the frequent involvement of water molecules in the inner coordination sphere. nih.gov Often, only a few amino acid residues from the protein directly coordinate the magnesium ion, with the remaining coordination sites being occupied by water molecules. These coordinated water molecules can, in turn, form hydrogen bonds with other parts of the protein, extending the influence of the magnesium ion beyond its immediate ligands. gatech.edu This "outer-sphere" coordination is a significant aspect of magnesium's interaction with biomolecules. mdpi.com
The energy penalty for deviating from a coordination number of six is high for magnesium, which contributes to the specificity of its binding sites. iucr.org The geometry of binding can also differ from that of other divalent cations. For instance, calcium ions can sometimes coordinate with both oxygen atoms of a carboxylate group, whereas magnesium typically binds to only one. iucr.org
This compound and Biological Membranes
The this compound is integral to the structure and function of biological membranes. It contributes to their stability and modulates the activity of membrane-associated proteins through direct and indirect interactions.
Membrane Stabilization and Integrity
Magnesium cations contribute significantly to the stabilization and integrity of biological membranes. aneskey.com The surfaces of cell membranes are typically negatively charged due to the presence of phosphate groups on phospholipids and acidic amino acid residues in membrane proteins. mgwater.com As a divalent cation, Mg²⁺ can effectively screen these negative charges, reducing electrostatic repulsion between adjacent phospholipid molecules. mgwater.com This "screening process" leads to a more ordered and stable membrane structure, which can increase the electrical resistance of the membrane. mgwater.com
This stabilizing effect is crucial for maintaining the barrier function of the cell membrane, preventing unwanted leakage of ions and other molecules. For instance, magnesium plays a role in the stability of the inner mitochondrial membrane, which is essential for maintaining the proton gradient required for ATP synthesis. aneskey.com The interaction of magnesium with the cell membrane can also influence its physical properties, such as fluidity.
Interactions with Membrane Lipids and Proteins
The this compound interacts with both the lipid and protein components of biological membranes. nih.gov Computer modeling and experimental studies have shown that Mg²⁺ can penetrate the membrane and coordinate with the head groups of phospholipids. frontiersin.org Specifically, magnesium ions have been shown to interact with the phosphate moieties of lipid molecules. frontiersin.org While a single magnesium ion may only directly coordinate with one lipid molecule, the water molecules in its coordination shell can form hydrogen bonds with adjacent lipid molecules, effectively cross-linking them and contributing to membrane stability. frontiersin.org
Cellular and Subcellular Magnesium Cation Homeostasis
Mechanisms of Intracellular Magnesium Cation Regulation
The regulation of intracellular magnesium involves complex processes that ensure its concentration is maintained at optimal levels for cellular activities. nih.govcambridge.org These mechanisms include controlled movement across the plasma membrane and sequestration within various subcellular compartments. nih.govresearchgate.net
The concentration of free Mg²⁺ in the cytosol is kept far from its electrochemical equilibrium, necessitating mechanisms to actively extrude the cation from the cell. ahajournals.org Magnesium influx into the cell is primarily mediated by channel proteins, which allow Mg²⁺ to move down its electrochemical gradient. nih.govnih.gov Several families of transport proteins are responsible for this influx, with some exhibiting modest selectivity for Mg²⁺. nih.govnih.gov
Conversely, magnesium efflux is an energy-dependent process that moves Mg²⁺ against its gradient. ahajournals.org The primary mechanism for Mg²⁺ extrusion in many eukaryotic cells is a sodium-dependent exchanger, often referred to as a Na⁺/Mg²⁺ antiport system. researchgate.netimrpress.complos.org This system utilizes the electrochemical potential of the sodium gradient to drive Mg²⁺ out of the cell. researchgate.netplos.org The activity of this exchanger can be dependent on ATP, suggesting a more complex regulation than simple secondary active transport. researchgate.netimrpress.com While the existence of these efflux systems has been extensively documented through functional studies, the specific proteins responsible have not all been cloned or fully characterized. nih.govnih.govresearchgate.net Hormonal stimuli, such as adrenergic stimulation, can lead to significant Mg²⁺ efflux, a process that appears to be dependent on the sodium gradient. ahajournals.orgresearchgate.net
Despite the continuous flux across the plasma membrane, the concentration of free cytosolic Mg²⁺ is tightly maintained within a narrow range, typically between 0.5 and 1.0 mM. ahajournals.orgnih.govscispace.com This stability is largely due to extensive intracellular buffering and compartmentalization. nih.govnih.gov A significant portion, estimated to be 90-95%, of the total cellular magnesium is not free but is bound to various molecules or sequestered within organelles. ahajournals.org
The most significant buffer for intracellular Mg²⁺ is adenosine (B11128) triphosphate (ATP); the Mg-ATP²⁻ complex is crucial for the majority of enzymatic reactions involving ATP. portlandpress.comresearchgate.net Other phosphonucleotides, phosphometabolites, and proteins also contribute to this buffering capacity, effectively creating a large, stable reservoir of bound magnesium. nih.gov
Beyond buffering in the cytosol, Mg²⁺ is compartmentalized within specific organelles, primarily the mitochondria and the endoplasmic reticulum, which serve as major intracellular stores. nih.govresearchgate.netnih.gov
Mitochondria play a critical role in cellular magnesium homeostasis, possessing the ability to both accumulate and release Mg²⁺. nih.gov This organelle represents a significant intracellular storage site for the cation. researchgate.netnih.gov
The primary pathway for Mg²⁺ influx into the mitochondrial matrix is the Mrs2 channel, a eukaryotic homolog of the prokaryotic CorA channel. nih.govnih.govuthscsa.edu The transport of Mg²⁺ into the mitochondria is essential for various functions, including the regulation of mitochondrial enzymes. portlandpress.comnih.gov For instance, the activity of pyruvate (B1213749) dehydrogenase phosphatase is enhanced by mitochondrial Mg²⁺. nih.gov
Recent research has identified the metabolite lactate (B86563) as a key signaling molecule that triggers the release of Mg²⁺ from the endoplasmic reticulum, which is then transported into the mitochondria via the Mrs2 channel. uthscsa.edutechexplorist.com Furthermore, the concentration of Mg²⁺ within the mitochondrial matrix acts as a crucial regulator of mitochondrial calcium handling. nih.gov Elevated matrix Mg²⁺ levels can inhibit the activity of the mitochondrial calcium uniporter (MCU), thereby protecting the cell from calcium overload and subsequent cell death pathways. nih.gov The cAMP-mediated efflux of Mg²⁺ from the cell has been shown to depend on the mobilization of the cation from mitochondria. researchgate.net
The endoplasmic reticulum (ER) is another major dynamic storage depot for intracellular Mg²⁺. researchgate.netnih.govnih.gov It actively participates in cellular Mg²⁺ homeostasis, although the specific molecular mechanisms for Mg²⁺ transport across the ER membrane are not as well-defined as those in the mitochondria. nih.govnih.gov The ER can release its stored Mg²⁺ in response to certain signals; for example, the metabolite lactate has been shown to elicit Mg²⁺ release from the ER. uthscsa.edutechexplorist.com
The ER maintains close physical contact with other organelles, including mitochondria, and this interaction is vital for cellular signaling. nih.govfrontiersin.org The exchange of ions like Ca²⁺ between the ER and mitochondria is well-documented, and it is likely that Mg²⁺ dynamics are also coordinated between these compartments. ahajournals.orgnih.gov For instance, hormonal stimulation that leads to Mg²⁺ accumulation in liver cells is attenuated by thapsigargin, a substance that depletes ER calcium stores, suggesting a complex interplay between Ca²⁺ and Mg²⁺ handling in the ER. ahajournals.org The Golgi apparatus has also been identified as an organelle involved in Mg²⁺ transport and compartmentalization. nih.govnih.gov
Intracellular Compartmentalization and Buffering Systems
This compound Transport Systems
The movement of Mg²⁺ across biological membranes is facilitated by a diverse set of protein families, primarily categorized as channels and exchangers. nih.govnih.gov Channels are typically responsible for Mg²⁺ influx into the cell or into organelles, while exchangers mediate its efflux. nih.gov
Magnesium channels are integral membrane proteins that form a pore to allow the passage of Mg²⁺ ions. While many have been identified in prokaryotes, several key channels have been characterized in eukaryotes, playing vital roles in cellular and systemic Mg²⁺ homeostasis. nih.govnih.gov
TRPM6 and TRPM7: In mammals, the Transient Receptor Potential Melastatin members 6 and 7 (TRPM6 and TRPM7) are among the most important channels for cellular Mg²⁺ influx. nih.govwikipedia.org TRPM7 is ubiquitously expressed and is considered a central regulator of cellular magnesium balance. nih.govmdpi.com TRPM6 has a more restricted expression pattern. wikipedia.org These proteins are unique in that they possess both a channel domain and a kinase domain, earning them the name "chanzymes." This structure suggests a tight regulation where channel activity is linked to cellular metabolic states. nih.gov
Mrs2/CorA: The best-characterized Mg²⁺ channels from a structural standpoint are the prokaryotic CorA and its eukaryotic homolog, Mrs2 . nih.gov CorA, found in many bacteria, mediates the influx of Mg²⁺, Co²⁺, and Ni²⁺. nih.gov The crystal structure of CorA reveals a pentameric channel with a large cytoplasmic domain that senses intracellular Mg²⁺ levels, gating the channel to prevent magnesium overload. researchgate.net Mrs2 functions as the primary Mg²⁺ influx channel in the inner mitochondrial membrane of all eukaryotes and is essential for cell survival. nih.govnih.gov
MgtE: The MgtE family is another widespread Mg²⁺ channel in bacteria, with eukaryotic homologs known as the SLC41 family of carriers. nih.gov Structural studies of bacterial MgtE show a dimer where each subunit has a transmembrane domain forming the ion pore and a large cytoplasmic domain. researchgate.net Similar to CorA, the cytoplasmic domain of MgtE contains Mg²⁺ binding sites that regulate channel activity, providing direct feedback inhibition by intracellular magnesium. researchgate.net
Below is a summary of key this compound transport systems.
| Transport Protein Family | Primary Location | Main Function | Key Examples |
| TRPM Channels | Plasma Membrane | Mg²⁺ Influx | TRPM6, TRPM7 |
| CorA/Mrs2 Family | Bacterial/Mitochondrial Inner Membrane | Mg²⁺ Influx | CorA (bacteria), Mrs2 (eukaryotes) |
| MgtE/SLC41 Family | Bacterial/Plasma Membrane | Mg²⁺ Influx | MgtE (bacteria), SLC41A1 (eukaryotes) |
| Na⁺/Mg²⁺ Exchanger | Plasma Membrane | Mg²⁺ Efflux | (Functionally described, specific protein identities partly unknown) |
Compound and Protein Name Reference
| Name | Category |
| This compound (Mg²⁺) | Ion |
| Adenosine triphosphate (ATP) | Nucleotide |
| Lactate | Metabolite |
| Thapsigargin | SERCA inhibitor |
| TRPM6 (Transient Receptor Potential Melastatin 6) | Protein (Ion Channel) |
| TRPM7 (Transient Receptor Potential Melastatin 7) | Protein (Ion Channel) |
| Mrs2 (Mitochondrial RNA Splicing 2) | Protein (Ion Channel) |
| CorA (Cobalt Resistance A) | Protein (Ion Channel) |
| MgtE (Magnesium Transport E) | Protein (Ion Channel) |
| SLC41A1 (Solute Carrier Family 41 Member 1) | Protein (Transporter) |
| MCU (Mitochondrial Calcium Uniporter) | Protein (Ion Channel) |
| Pyruvate Dehydrogenase Phosphatase | Protein (Enzyme) |
This compound Transporters
Unlike channels that facilitate passive diffusion, transporters can move ions against a concentration gradient, often utilizing energy.
The Solute Carrier Family 41 (SLC41) in vertebrates consists of three members (SLC41A1, SLC41A2, and SLC41A3) that show distant homology to the MgtE family of magnesium transporters found in prokaryotes. nih.govcreative-biolabs.com
SLC41A1 was the first member identified and is considered to function as a magnesium transporter. nih.govnih.gov Studies expressing mouse SLC41A1 in Xenopus laevis oocytes demonstrated that it mediates saturable, voltage-dependent Mg²⁺ uptake. capes.gov.br SLC41A1 is expressed in many tissues, including the heart and testis, and its transcript levels have been shown to be upregulated in response to magnesium deficiency, suggesting it is a regulated transporter involved in magnesium homeostasis. creative-biolabs.comcapes.gov.br More recent characterizations suggest it may function as a Na⁺/Mg²⁺ exchanger, mediating Mg²⁺ efflux. nih.gov
SLC41A2 is also expressed across numerous tissues and has been shown to function as a magnesium transporter. nih.govcreative-biolabs.com Over- or under-expression of SLC41A2 has been reported in various disease states. creative-biolabs.com Its topology suggests it might be involved in organellar Mg²⁺ transport. nih.gov
SLC41A3 , given its homology to the other family members, is also presumed to play a role in magnesium transport. creative-biolabs.comnih.gov
The prokaryotic MgtE proteins are thought to function as Mg²⁺-selective channels whose gating is regulated by an N-terminal cytoplasmic domain that acts as a Mg²⁺ sensor. wikipedia.org
Table 3: Members of the SLC41 Family of Magnesium Transporters
| Member | Known Expression | Proposed Function |
| SLC41A1 | Heart, testis, kidney, prostate creative-biolabs.comcapes.gov.br | Regulated Mg²⁺ transporter; potential Na⁺/Mg²⁺ exchanger (efflux) nih.govcapes.gov.br |
| SLC41A2 | Lymph nodes, skin, lungs, stomach, testis creative-biolabs.com | Mg²⁺ transport, possibly at the organellar level nih.govcreative-biolabs.com |
| SLC41A3 | Widespread | Likely a Mg²⁺ transporter, function under investigation nih.gov |
In some prokaryotes, such as Salmonella typhimurium, a distinct class of magnesium transporters exists known as the MgtA and MgtB P-type ATPases. nih.gov These are influx systems that are typically expressed only when the extracellular concentration of Mg²⁺ is low. nih.gov Both MgtA and MgtB are P-type ATPases, a family of transporters that use the energy from ATP hydrolysis to move ions across membranes. nih.govnih.govbiorxiv.org The MgtA protein has a predicted molecular mass of about 95 kDa, while the MgtB protein is slightly larger at 102 kDa. nih.gov A peculiar feature of these transporters is that they use ATP to facilitate Mg²⁺ entry into the cell, which occurs down a large electrochemical gradient, a question that remains a subject of study. nih.gov
A relatively new class of magnesium importers has been identified in bacteria that are distantly related to the Natural Resistance-Associated Macrophage Protein (Nramp) family. plos.orgnih.gov This discovery was unexpected, as Nramp family members are typically known to transport transition metals like iron and manganese, not alkaline earth metals like magnesium. plos.orgnih.gov Studies have shown that expression of these bacterial Nramp-related proteins can restore growth in mutants lacking all other known magnesium transporters. plos.orgnih.gov This transport activity appears to be specific, as the proteins are incapable of transporting manganese. plos.orgnih.gov These Nramp-related magnesium transporters (NRMTs) have a restructured ion-binding site that accommodates the larger, hydrated magnesium ion. nih.govbiorxiv.org
Genetic and Transcriptional Regulation of this compound Homeostasis
The intricate network of magnesium channels and transporters is tightly regulated at the genetic and transcriptional levels to maintain homeostasis. nih.gov This regulation ensures that cells and the organism as a whole can adapt to varying magnesium availability.
In prokaryotes, the expression of several magnesium transporters is directly controlled by the extracellular magnesium concentration. For instance, in Salmonella, the transcription of the mgtA and mgtB genes is dramatically upregulated—by as much as a thousand-fold—when extracellular Mg²⁺ levels are lowered. nih.govnih.gov This regulation is controlled by the PhoQ/PhoP two-component regulatory system, which senses periplasmic Mg²⁺ concentrations. ebi.ac.uk Furthermore, the expression of some Nramp-related magnesium transporters is controlled by a magnesium-sensing riboswitch, an RNA element that directly binds Mg²⁺ to modulate the transcription of the downstream gene. plos.orgnih.govplos.org
In eukaryotes, regulation is also multifaceted. The expression of the renal Mg²⁺ channel TRPM6 is regulated by dietary magnesium content and can also be influenced by hormones such as estrogens. physiology.org In mice, magnesium deficiency has been shown to alter the expression of a suite of genes critical for magnesium homeostasis in muscle tissue. mdpi.com Studies have also confirmed that the transcript for the transporter SLC41A1 is responsive to magnesium levels. capes.gov.br In humans, the study of genetic diseases has shed light on regulatory pathways. For example, mutations in the gene for the transcription factor HNF1B are associated with hypomagnesemia, as HNF1B stimulates the expression of FXYD2, which encodes the γ-subunit of the Na⁺-K⁺-ATPase, a key player in the driving force for secondary active transport in the distal convoluted tubule where fine-tuning of magnesium reabsorption occurs. nih.govnih.gov
This compound-Sensing Riboswitches
Bacteria employ sophisticated RNA-mediated mechanisms to regulate metal ion homeostasis. tandfonline.com Among these are cis-acting regulatory RNA elements known as riboswitches, which directly sense intracellular metabolite concentrations to control gene expression. nih.govwikipedia.org Specifically for magnesium, two primary classes of riboswitches have been identified that modulate the expression of magnesium transport genes in response to fluctuations in intracellular magnesium levels. tandfonline.com
One of the most well-characterized magnesium-sensing riboswitches is the M-box, also known as the Ykok leader. ribocentre.org This RNA structure is found upstream of genes encoding major magnesium transport proteins, including those from the CorA, MgtE, and MgtA/MgtB families. ribocentre.org The M-box riboswitch functions as a genetic "off" switch. ribocentre.org In conditions of high intracellular magnesium, the cation binds directly to the riboswitch's aptamer domain. nih.govnih.gov This binding induces a significant conformational change in the RNA structure, promoting a compacted tertiary state. nih.govnih.gov This structural rearrangement leads to the formation of a transcription terminator hairpin, which prematurely halts the transcription of the downstream magnesium transporter gene. ribocentre.orgplos.org Conversely, when intracellular magnesium levels are low, the riboswitch adopts an alternative conformation that forms an antiterminator helix, allowing transcription to proceed and the transporter protein to be synthesized. nih.gov
Biophysical and structural studies have provided detailed insights into this mechanism. X-ray crystallography of an M-box RNA complex revealed the presence of multiple well-ordered cation binding pockets, with at least three metal-binding cores that facilitate long-range interactions to stabilize the compacted, non-transcribing state. nih.gov While highly responsive to magnesium, these riboswitches can also be influenced by other divalent cations, which can promote a similar compacted conformation. nih.govnih.gov
A second, distinct magnesium-responsive RNA element is found in the 5' untranslated region (UTR) of the mgtA gene in bacteria like Salmonella enterica. wikipedia.org Similar to the M-box, this element senses intracellular magnesium levels to control transcription elongation. plos.org When magnesium is scarce, the RNA structure permits transcription to continue, but in high magnesium conditions, it is thought to adopt a conformation that targets the transcript for degradation by RNase E, thereby preventing the production of the MgtA transporter. wikipedia.org The existence of these distinct, specific RNA sensors for magnesium underscores the critical role of RNA-based regulation in maintaining magnesium homeostasis in bacteria. nih.gov
Two-Component Regulatory Systems (e.g., PhoP/PhoQ)
In addition to riboswitches that sense intracellular magnesium, many bacterial species utilize two-component regulatory systems to respond to changes in the extracellular magnesium concentration. nih.gov The most extensively studied example is the PhoP/PhoQ system, which is highly conserved in Gram-negative bacteria such as Salmonella enterica and Escherichia coli. asm.orgnih.gov This system is a crucial mediator of signal transduction that governs virulence, resistance to antimicrobial peptides, and magnesium homeostasis. asm.orgnih.gov
The PhoP/PhoQ system consists of two main proteins:
PhoQ : A transmembrane sensor kinase. nih.gov Its periplasmic domain directly senses the concentration of extracytoplasmic magnesium. nih.govnih.gov
PhoP : A cytoplasmic response regulator that functions as a DNA-binding protein. nih.govasm.org
The signaling cascade is initiated by the PhoQ sensor. In environments with high magnesium concentrations, divalent cations bind to an acidic cluster in the periplasmic domain of PhoQ, stabilizing an inactive conformation. nih.gov However, when the extracytoplasmic magnesium concentration drops to micromolar levels (low Mg²⁺), PhoQ undergoes a conformational change and becomes active. asm.orgasm.org The activated PhoQ autophosphorylates at a conserved histidine residue, using ATP as the phosphate (B84403) donor. asm.orgnih.gov This phosphate group is then transferred to a conserved aspartate residue on the PhoP response regulator. asm.org
This phosphorylation event activates PhoP, increasing its affinity for specific DNA sequences known as PhoP boxes, which are located in the promoter regions of target genes. nih.gov Phosphorylated PhoP (PhoP-P) then acts as a transcription factor, binding to these promoters to either activate or repress the expression of hundreds of genes. asm.org This transcriptional reprogramming allows the bacterium to adapt to low-magnesium environments. nih.gov Among the key genes activated by PhoP-P are those encoding the magnesium transporters MgtA and MgtB, which work to restore intracellular magnesium levels. nih.govpasteur.fr The PhoP/PhoQ system also exhibits phosphatase activity, where PhoQ can dephosphorylate PhoP-P, ensuring the system can be switched off when magnesium levels are restored. asm.org
Gene Expression Modulation by Extracellular this compound Availability
The availability of extracellular magnesium cations is a critical environmental signal that directly modulates bacterial gene expression, primarily through the action of two-component systems like PhoP/PhoQ. nih.gov Low extracellular magnesium is a primary activating signal for the PhoQ sensor kinase, triggering a signaling cascade that results in widespread changes to the bacterial transcriptome. asm.orgpnas.org
When bacteria such as Salmonella and E. coli experience magnesium starvation in their environment, the PhoP/PhoQ system is activated. asm.orgnih.gov The response regulator PhoP, once phosphorylated, directly binds to the promoters of a suite of genes essential for survival in low-magnesium conditions. nih.govpnas.org A principal outcome of this response is the induced expression of genes encoding high-affinity magnesium transport systems. tandfonline.com For example, transcription of the mgtA and mgtCB operons, which encode P-type ATPase magnesium transporters, is strongly induced under magnesium-limiting conditions in a PhoP/PhoQ-dependent manner. nih.govmicrobiologyresearch.org In E. coli, the expression of mgtA and the phoPQ operon itself is induced by magnesium limitation, creating a positive feedback loop to enhance the response. nih.gov This regulatory action ensures that the cell can increase its capacity to import magnesium from a depleted environment. nih.gov
The regulation is often multi-layered. In the case of mgtA in Salmonella, its expression is subject to dual control. While transcription initiation is activated by the PhoP/PhoQ system in response to low extracellular magnesium, the subsequent elongation of the transcript is controlled by a riboswitch in the 5' leader region that responds to high intracellular magnesium. nih.govasm.org This sophisticated arrangement allows the cell to fine-tune the production of the transporter, ensuring it is only synthesized when magnesium is needed both outside and inside the cell. nih.gov
Magnesium Cation in Cellular Signaling Pathways
Modulation of Tyrosine Kinase Activity
The catalytic activity of protein tyrosine kinases (PTKs) is fundamentally dependent on the magnesium cation. nih.gov Beyond its well-established role in forming the ATP-Mg complex, which is the actual phosphate-donating substrate, free Mg²⁺ acts as an essential allosteric activator for these enzymes. nih.govresearchgate.net Research has demonstrated that in the absence of free Mg²⁺ (beyond that complexed with ATP), the catalytic activity of PTKs is virtually zero. nih.gov The activity of various PTKs, including Csk, Src, and the fibroblast growth factor receptor kinase, shows a dependence on the concentration of free Mg²⁺, typically reaching saturation at concentrations of 5-8 mM. nih.gov
The mechanism of activation by free Mg²⁺ can differ between kinase families. For soluble, non-receptor tyrosine kinases like Csk and Src, increasing concentrations of free Mg²⁺ enhance the maximum reaction velocity (Vmax) without altering the enzyme's affinity for the ATP-Mg substrate (Km). nih.gov In contrast, for receptor tyrosine kinases, such as the insulin (B600854) receptor and fibroblast growth factor receptor, free Mg²⁺ not only increases the Vmax but also decreases the apparent Km for the ATP-Mg complex, indicating an increase in substrate affinity. nih.gov This suggests that receptor-type and soluble protein tyrosine kinases respond differently to the concentration of free Mg²⁺. nih.gov The binding of two Mg²⁺ ions is considered essential for optimal catalysis, but this can also increase the affinity for the product ADP, potentially limiting the rate of product release. acs.org
Table 1: Effect of Free this compound (Mg²⁺) on the Kinetics of Various Protein Tyrosine Kinases
| Kinase | Type | Effect of Increased Free Mg²⁺ on Vmax | Effect of Increased Free Mg²⁺ on Apparent Kₘ(ATP-Mg) | Reference |
| Csk | Soluble | Increase | No Change | nih.gov |
| Src | Soluble | Increase | No Change | nih.gov |
| Fibroblast Growth Factor Receptor Kinase | Receptor | Increase | Decrease | nih.gov |
| Insulin Receptor Kinase | Receptor | Increase | Decrease | nih.gov |
Influence on Cell Cycle Progression and Cell Proliferation
There is compelling evidence that intracellular magnesium content is directly correlated with cell proliferation. nih.govimrpress.com Mg²⁺ actively stimulates DNA and protein synthesis, which are prerequisites for cell division. nih.govimrpress.com Normal cells respond to mitogenic stimuli by increasing their intracellular Mg²⁺ content, likely through the activation of Mg²⁺ influx channels such as TRPM7. nih.govnih.gov Conversely, magnesium deprivation inhibits the synthesis of DNA and proteins, leading to growth arrest. nih.govimrpress.com
From a mechanistic standpoint, the availability of Mg²⁺ influences the cell cycle machinery directly. Low magnesium levels can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors, such as p27Kip1 and p21. nih.govportlandpress.comjle.com These inhibitory proteins block the activity of cyclin/CDK complexes (e.g., cyclin E-CDK), which are necessary for the transition from the G1 to the S phase of the cell cycle, thus arresting cells in the G1 phase. imrpress.comportlandpress.com In contrast, higher extracellular Mg²⁺ concentrations can decrease the percentage of cells in the G1 phase and increase the proportion of cells in the S and G2/M phases. imrpress.com
Table 2: Influence of this compound (Mg²⁺) Availability on Cell Cycle Regulators and Processes
| Condition | Effect on p21 | Effect on p27Kip1 | Effect on Cyclins/CDKs | Effect on DNA/Protein Synthesis | Overall Effect on Cell Cycle | Reference |
| High Mg²⁺ Availability | Down-regulation | Down-regulation | Activation | Stimulation | Promotion of G1/S transition and proliferation | imrpress.comjle.com |
| Low Mg²⁺ Availability (Deprivation) | Up-regulation | Up-regulation | Inhibition | Inhibition | G1 phase arrest | nih.govimrpress.comportlandpress.comjle.com |
Specific this compound-Dependent Signaling Cascades
The this compound is a significant activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, survival, and metabolism. nih.govconsensus.app Studies have shown that Mg²⁺ can enhance the biological behaviors of cells, such as osteoblasts, at least partially through the activation of the PI3K/Akt pathway. nih.gov For instance, certain concentrations of Mg²⁺ significantly increase the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov This activation is linked to protective effects, such as reducing cell apoptosis following ischemia-reperfusion injury. nih.gov The crucial role of this pathway in mediating magnesium's effects is underscored by the finding that blocking the PI3K/Akt pathway, for example with the inhibitor wortmannin, abolishes the beneficial effects of elevated Mg²⁺ on cell behavior. nih.gov
The MAPK/ERK pathway, which is critical for converting extracellular signals into a wide range of cellular responses, is also modulated by the this compound. mdpi.com Activation of the ERK1/2-dependent pathway by Mg²⁺ has been shown to stimulate the cell cycle. jle.com This occurs through the upregulation of positive regulators like cyclin D1 and Cdk4 and the downregulation of inhibitors such as p21 and p27. jle.com Furthermore, Mg²⁺ can promote osteogenesis by activating the MAPK/ERK signaling pathway. researchgate.net The cation also plays a role in regulating ion transport, as the epidermal growth factor (EGF) regulates the magnesium channel TRPM6 at the transcriptional level via the MEK/ERK pathway. nih.gov In some contexts, magnesium can also downregulate the MAPK pathway, suggesting its role can be context-dependent. researchgate.net
In contrast to its activating role in other pathways, the this compound generally functions as an inhibitor of the canonical Wnt/β-catenin signaling pathway. nih.govplos.org High phosphate (B84403) levels can induce this pathway, leading to the translocation of its key effector, β-catenin, into the nucleus, which is associated with processes like vascular smooth muscle cell (VSMC) calcification. nih.govplos.org The addition of magnesium can inhibit this phosphate-induced activation and prevent the nuclear translocation of β-catenin. nih.govplos.orgplos.org This inhibitory effect is dependent on magnesium transport into the cell, as silencing the Mg²⁺ channel TRPM7 results in the activation of the Wnt/β-catenin pathway. nih.govplos.org By inhibiting this pathway, magnesium can down-regulate target genes like Frizzled-3, cyclin D1, and c-Myc, while up-regulating antagonists of the pathway, such as Dkk-1. plos.org This mechanism appears to be central to magnesium's ability to prevent and even reverse the osteogenic transformation of VSMCs. nih.govplos.org
Table 3: Effect of this compound (Mg²⁺) on Wnt/β-catenin Pathway Components in Vascular Smooth Muscle Cells
| Pathway Component | Function | Effect of Increased Mg²⁺ | Reference |
| β-catenin | Signal Transducer | Inhibits nuclear translocation | nih.govplos.orgplos.org |
| Frizzled-3 | Receptor | Down-regulates mRNA expression | plos.org |
| Dkk-1 | Pathway Antagonist | Up-regulates mRNA expression | plos.org |
| Cyclin D1 | Target Gene | Down-regulates mRNA expression | plos.org |
| c-Myc | Target Gene | Down-regulates mRNA expression | plos.org |
Notch Signaling
The Notch signaling pathway, an evolutionarily conserved system crucial for cell fate decisions, development, and tissue homeostasis, is activated by the this compound. nih.govnih.gov Research demonstrates that magnesium chloride can increase the proliferation of mesenchymal stem cells (MSCs) and promote their osteogenic differentiation and mineralization. nih.gov This effect is mediated through the activation of Notch1 signaling. nih.gov The process is dependent on magnesium influx, as blocking the TRPM7 channel reduces these effects. nih.gov The activation of the Notch pathway by Mg²⁺ is proposed as a mechanism by which magnesium-based materials can promote bone regeneration and angiogenesis. researchgate.net Interestingly, in some cellular contexts, Mg²⁺-induced osteogenesis occurs through Notch activation without a concurrent increase in Wnt/β-catenin signaling. nih.gov
Cyclic Adenosine (B11128) Monophosphate (cAMP)-mediated Signaling
The this compound (Mg²⁺) is an indispensable component of the cyclic adenosine monophosphate (cAMP)-mediated signaling pathway, a fundamental cascade in cellular communication. This pathway is initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR), triggering a series of intracellular events that modulate numerous physiological processes. Mg²⁺ is critically involved at several key junctures of this cascade, including the activation of adenylyl cyclase, the function of G proteins, the catalytic activity of Protein Kinase A (PKA), and the regulation of phosphodiesterases (PDEs).
Upon ligand binding, the associated heterotrimeric G protein releases its α-subunit (Gα), which, in its GTP-bound state, activates the enzyme adenylyl cyclase. teachmephysiology.com Activated adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. wikipedia.org This surge in intracellular cAMP activates PKA, which proceeds to phosphorylate a multitude of downstream protein targets, thereby effecting a cellular response. wikipedia.orgfrontiersin.org The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive 5'-AMP, and by the intrinsic GTPase activity of the Gα subunit, which returns it to an inactive state. wikipedia.org The this compound is essential for the proper functioning of nearly every protein in this pathway.
Role in Adenylyl Cyclase Activation
The this compound is a requisite cofactor for the enzymatic activity of adenylyl cyclase (AC), the enzyme responsible for synthesizing cAMP from ATP. nih.gov The catalytic mechanism involves two metal cofactors, typically Mg²⁺ or Mn²⁺, which are coordinated to aspartate residues in the enzyme's catalytic domain. nih.gov These cations are intimately involved in the nucleophilic attack by the 3'-hydroxyl group of the ribose on the α-phosphoryl group of ATP, facilitating the cyclization reaction. nih.gov
Research suggests the existence of two distinct sites for Mg²⁺ on the adenylyl cyclase complex, each with a different function. nih.gov One site is located on the catalytic subunit itself, where Mg²⁺ is directly involved in the conversion of ATP. nih.gov The other site is proposed to be on the G protein coupling proteins, where Mg²⁺ influences the interaction between the G protein and the cyclase. nih.gov Kinetic studies have shown that Mg²⁺ modulates the Vmax of adenylyl cyclase activity without significantly altering the Km for its substrate, ATP. nih.gov
Function in G Protein Activation
The this compound plays a pivotal role in the activation cycle of G proteins, which act as molecular switches in the cAMP pathway. For a G protein to become active, the Gα subunit must exchange its bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). teachmephysiology.com Mg²⁺ is essential for this nucleotide exchange and for stabilizing the active, GTP-bound conformation of Gα. nih.gov
The presence of a hormone-bound receptor dramatically increases the G protein's affinity for Mg²⁺, shifting the requirement from millimolar to micromolar concentrations. nih.gov This receptor-facilitated binding of Mg²⁺ promotes the dissociation of GDP and the subsequent binding of GTP. Once GTP is bound, Mg²⁺ acts as a "keystone," locking the Gα subunit into its active conformation. nih.gov This active Gα-GTP-Mg²⁺ complex then dissociates from the βγ-subunits and the receptor to interact with and activate adenylyl cyclase. teachmephysiology.com The affinity of the Gα subunit for Mg²⁺ is thousands of times higher when it is bound to GTPγS (a non-hydrolyzable GTP analog) compared to the affinity of free GTPγS for Mg²⁺, highlighting the cation's crucial role in stabilizing the active state. nih.gov The intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP to GDP to terminate the signal, is also a Mg²⁺-dependent process. nih.gov
Regulation of Protein Kinase A (PKA)
Protein Kinase A (PKA), the primary effector of cAMP, is a serine/threonine kinase whose catalytic activity is critically dependent on magnesium. nih.gov Like most kinases, PKA requires Mg²⁺ to catalyze the transfer of a phosphate group from ATP to its protein substrates. researchgate.net The active site of PKA coordinates two Mg²⁺ ions, which are essential for the phosphoryl transfer reaction. nih.govresearchgate.net One magnesium ion coordinates with the β- and γ-phosphates of ATP, while the second helps to position the substrate and stabilize the transition state. researchgate.net
The concentration of Mg²⁺ can regulate PKA activity. While essential for catalysis, very high concentrations of magnesium can be inhibitory to some kinases, including PKA. researchgate.net Furthermore, the presence of Mg²⁺ significantly impacts the binding affinity of PKA for its substrates and inhibitors. For instance, the binding affinity of the PKA catalytic subunit for the pseudosubstrate inhibitor IP20 is dramatically higher in the presence of Mg²⁺ compared to its absence or in the presence of calcium (Ca²⁺). nih.gov This demonstrates the specific and crucial role of the this compound in shaping the protein-protein interactions that govern PKA function. nih.gov
Table 1: Effect of Divalent Cations on the Binding Affinity of PKA Catalytic Subunit to a Pseudosubstrate Inhibitor This table illustrates the dissociation constant (KD), a measure of binding affinity, between the PKA catalytic subunit and the fluorescently labeled pseudosubstrate inhibitor FAM-IP20 under different ionic conditions. A lower KD value indicates a higher binding affinity.
| Condition (Metal Ion) | Dissociation Constant (KD) in nM |
| Magnesium (Mg²⁺) | 1.7 |
| Calcium (Ca²⁺) | 570 |
| No Metal Ion | 279 |
| Data sourced from fluorescence polarization experiments. nih.gov |
Involvement in Phosphodiesterase (PDE) Function
Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cAMP signaling by hydrolyzing cAMP to 5'-AMP. nih.gov The catalytic activity of many PDEs is also metal-dependent. The active site of these enzymes typically contains a bimetal center, which in many isoforms consists of one zinc (Zn²⁺) and one magnesium (Mg²⁺) ion. nih.govmdpi.com These metal ions are crucial for catalysis, as they coordinate a water molecule to create a hydroxide (B78521) ion, which then performs the nucleophilic attack on the phosphodiester bond of cAMP, leading to its cleavage. nih.gov
The regulation of certain PDE isoforms is directly linked to Mg²⁺ availability and upstream signals from the cAMP pathway itself. A notable example is PDE4D3, a cAMP-specific phosphodiesterase. Research has shown that unphosphorylated PDE4D3 has a low affinity for Mg²⁺. However, upon phosphorylation by PKA—a direct consequence of elevated cAMP—the enzyme's affinity for Mg²⁺ increases significantly. researchgate.net This PKA-dependent phosphorylation converts PDE4D3 into a high-affinity, highly active state, creating an efficient negative feedback loop where high levels of cAMP promote its own degradation. researchgate.net
Advanced Methodologies for Magnesium Cation Research
Spectroscopic Approaches for Magnesium Cation Binding and Conformational Studies
Spectroscopy provides a powerful, non-invasive window into the behavior of magnesium cations in solution and within macromolecules. By probing the electronic and vibrational states of molecules, these techniques offer insights into the subtle changes that occur upon Mg²⁺ binding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the this compound's interactions and its effects on molecular conformation. While ¹H and ¹³C NMR can indirectly probe Mg²⁺ binding by observing changes in the chemical environment of a ligand, ²⁵Mg NMR directly observes the magnesium nucleus.
²⁵Mg is a quadrupolar nucleus (spin 5/2), which results in broad signal lines that are sensitive to the symmetry of the local electronic environment. huji.ac.il This property makes ²⁵Mg NMR a powerful tool for investigating binding events. When a Mg²⁺ ion binds to a macromolecule, the symmetry around the nucleus is typically reduced, leading to a significant increase in the linewidth and a change in the relaxation rate. This change is the primary indicator of binding. huji.ac.il
Research on Mg²⁺ interactions with DNA using ²⁵Mg NMR has shown that the spectrum is dominated by the effects of chemical exchange between the free, hydrated ion and the ion bound to specific sites on the macromolecule. nih.govnih.gov These studies distinguish between two primary modes of interaction:
Specific-site binding: The Mg²⁺ ion loses a water molecule from its inner hydration shell to directly coordinate with ligands on the macromolecule. This mode has a dominant effect on the NMR spectrum. nih.govnih.gov
Territorial binding: The Mg²⁺ ion retains its full hydration shell and is associated with the macromolecule through long-range electrostatic interactions. nih.govnih.gov
Furthermore, ¹H and ¹³C NMR have been employed to characterize the chelation of Mg²⁺ by organic molecules. For example, studies on testosterone (B1683101) revealed that Mg²⁺ chelation is mediated by oxygen atoms at specific sites on the steroid ring structure. researchgate.net NMR has also been instrumental in defining the conformational changes induced by Mg²⁺ binding. In the case of conantokin-G, a peptide antagonist of NMDA receptors, NMR structural analysis revealed that the peptide is largely unstructured in its apo form but adopts a stable alpha-helical conformation that spans the entire peptide upon binding three Mg²⁺ ions. nih.gov This conformational change is critical to its biological function.
Table 1: Selected NMR Studies on this compound Interactions
| System Studied | NMR Nucleus | Key Findings | Reference(s) |
|---|---|---|---|
| Mg²⁺-DNA | ²⁵Mg | Dominated by chemical exchange and specific-site binding. | nih.govnih.gov |
| Mg²⁺-Testosterone | ¹H, ¹³C | Identified specific oxygen atoms involved in chelation. | researchgate.net |
| Mg²⁺-Conantokin-G | ¹H | Mg²⁺ binding induces a transition from an unstructured state to a fully alpha-helical conformation. | nih.gov |
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the chemical bonds and molecular structures within a sample by probing their characteristic vibrational frequencies. These methods are highly sensitive to the conformational changes in macromolecules and the direct coordination environment of cations like Mg²⁺.
FTIR spectroscopy has been effectively used to track the structural changes in DNA films upon the addition of magnesium ions. oup.com Studies have identified key interaction sites for Mg²⁺. At low concentrations, Mg²⁺ binding primarily occurs at the phosphate (B84403) (PO₂⁻) groups on the DNA backbone, which is observed as a change in the frequency and intensity of the asymmetric PO₂⁻ stretching vibration around 1234 cm⁻¹. oup.comnih.gov This interaction neutralizes the negative charge on the backbone and stabilizes the B-form conformation of DNA. oup.com At higher concentrations, spectral changes in the regions of carbonyl (C=O) and C=N vibrations indicate that the interaction extends to the base moieties, though without disrupting the core base pairing. oup.comnih.gov
Raman spectroscopy offers complementary information and has been used to investigate the formation of contact ion pairs (CIPs) in concentrated magnesium nitrate (B79036) solutions. rsc.org Both techniques have been applied to study the vibrational spectra of simpler inorganic and organometallic magnesium compounds, such as magnesium hydride (MgH₂) and bis-cyclopentadienylmagnesium, providing fundamental data on the nature of magnesium bonding. acs.orgaps.org
Table 2: Characteristic Vibrational Band Changes in DNA upon Mg²⁺ Binding
| Vibrational Mode | Wavenumber (cm⁻¹) | Observation with Increasing Mg²⁺ | Interpretation | Reference(s) |
|---|---|---|---|---|
| Asymmetric PO₂⁻ Stretch | ~1234 | Red shift and decreased intensity (low [Mg]²⁺), then blue shift and intensity increase (high [Mg]²⁺). | Direct binding of Mg²⁺ to phosphate groups on the DNA backbone. | oup.comnih.gov |
| C=O Stretch (Guanine, Thymine) | ~1704 | Blue shift and intensity increase at higher [Mg]²⁺. | Interaction of Mg²⁺ with carbonyl groups on the DNA bases. | oup.comnih.gov |
| C=N Stretch (Adenine) | ~1608 | Blue shift and intensity increase at higher [Mg]²⁺. | Interaction of Mg²⁺ with nitrogen atoms on the DNA bases. | oup.comnih.gov |
| B-form Marker | ~836 | Intensity increases. | Stabilization of the B-form DNA conformation. | oup.com |
Fluorescence spectroscopy is an exceptionally sensitive technique for studying magnesium cations, particularly for quantifying their concentrations and dynamics in biological systems. This method relies on the use of fluorescent probes, molecules whose photophysical properties change upon binding to Mg²⁺. researchgate.netrsc.org
The design of these probes often involves a fluorophore linked to a chelating moiety that selectively binds Mg²⁺. Binding can lead to several observable changes, including:
Fluorescence Enhancement: A significant increase in fluorescence intensity upon binding, often due to the inhibition of a quenching process like Photoinduced Electron Transfer (PET). rsc.orgnih.gov
Spectral Shifts: A shift in the maximum excitation or emission wavelength. nih.gov
A variety of fluorescent probes have been developed for Mg²⁺ detection. nih.govrsc.org Early examples like Mag-fura-2 and Mag-indo-1 are excitable by UV light and exhibit shifts in their excitation and/or emission spectra upon binding Mg²⁺. nih.govthermofisher.com More recent probes, such as Magnesium Green and Mag-fluo-4, are excitable by visible light and show a large increase in fluorescence intensity with little to no spectral shift. thermofisher.com Probes like KMG-104 have been developed for their high selectivity for Mg²⁺ over Ca²⁺ and have been used for imaging intracellular magnesium stores. nih.gov
Table 3: Properties of Selected Fluorescent Probes for this compound
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Dissociation Constant (K_d) for Mg²⁺ (mM) | Key Feature upon Mg²⁺ Binding | Reference(s) |
|---|---|---|---|---|---|
| Mag-fura-2 | ~369 (free) to ~330 (bound) | ~511 (free) to ~491 (bound) | 1.9 | Shift in excitation and emission spectra. | nih.govthermofisher.com |
| Mag-indo-1 | UV | Visible | 2.7 | Shift in both excitation and emission spectra. | nih.govthermofisher.com |
| Magnesium Green | ~490 | ~520 | ~1.0 | Increase in fluorescence intensity. | nih.govthermofisher.com |
| Mag-fluo-4 | ~490 | ~514 | - | Strong fluorescence enhancement (>100-fold). | thermofisher.comthermofisher.com |
| KMG-104 | - | - | - | High selectivity for Mg²⁺ over Ca²⁺. | nih.gov |
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structures of chiral macromolecules, such as proteins and nucleic acids. jove.comnih.gov It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the molecular conformation. The binding of ions like Mg²⁺ can induce significant conformational changes in these macromolecules, which are readily detected as changes in their CD spectra. jove.comnih.gov
A prime example is the study of conantokin-G, where CD spectroscopy demonstrated that the addition of Mg²⁺ induces a transition from a random coil to a highly alpha-helical structure. nih.gov This finding complements the detailed structural data obtained from NMR and provides a clear picture of the cation's role in defining the peptide's functional conformation.
CD spectroscopy is also invaluable for studying DNA-ligand interactions that are mediated by magnesium. The binding of the antitumor antibiotic chromomycin (B10761888) A₃ to DNA, for instance, requires the presence of a divalent cation like Mg²⁺. nih.govresearchgate.net The Mg²⁺ ion facilitates the formation of a drug dimer that then binds to the minor groove of DNA. This binding event perturbs the DNA structure, causing a dramatic change in the CD spectrum, which serves as a clear signature of the formation of the (Chromomycin A₃)₂-Mg²⁺-DNA complex. nih.gov Similarly, the technique can monitor conformational changes in DNA promoters induced by regulatory proteins, where Mg²⁺ often acts as a critical cofactor for enzymatic activity. jove.com
Structural Biology Techniques for this compound Complexes
While spectroscopic methods provide dynamic and conformational information in solution, structural biology techniques offer a static, high-resolution picture of Mg²⁺ complexes, revealing the precise atomic details of its coordination environment.
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including macromolecular complexes containing magnesium cations. By analyzing the diffraction pattern of X-rays passed through a crystal of the substance, researchers can construct a detailed electron density map and build an atomic model of the molecule. nih.gov
This technique has been crucial for visualizing how Mg²⁺ binds to biological macromolecules like RNA and proteins. nih.govnih.gov In RNA structures, Mg²⁺ is frequently observed coordinating directly to phosphate oxygens, the N7 of purines, and the O6 of guanine, often with inner-shell water molecules completing a characteristic octahedral coordination sphere. These interactions are vital for neutralizing the dense negative charge of the RNA backbone, enabling it to fold into complex tertiary structures. nih.gov
In proteins, X-ray crystallography has revealed the specific coordination of Mg²⁺ in the active sites of enzymes and within structural domains. For example, the crystal structure of the N-terminal domain of calmodulin in complex with Mg²⁺ showed that the ion binds within the EF-hand calcium-binding loops, but with an octahedral coordination geometry that stabilizes a "closed" domain conformation, in contrast to the "open" conformation induced by Ca²⁺. nih.gov This provides a structural basis for the different functional roles of these two cations. Crystallographic studies of magnesium salts, such as magnesium nitrate and magnesium perchlorate (B79767) hydrates, have also provided fundamental data on the coordination preferences of the Mg²⁺ ion, showing how it is typically coordinated by six water molecules in an octahedral arrangement in hydrated crystals. rsc.orgresearchgate.netrsc.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Adenosine (B11128) triphosphate (ATP) |
| Aldehyde dehydrogenase 1 (ALDH1) |
| AMg1 |
| Bis-cyclopentadienylmagnesium |
| Calmodulin |
| Chromomycin A₃ |
| Conantokin-G |
| Deoxyribonucleic acid (DNA) |
| KMG-104 |
| Mag-fura-2 |
| Mag-indo-1 |
| Mag-fluo-4 |
| Magnesium Green |
| Magnesium hydride |
| Magnesium nitrate |
| Magnesium perchlorate |
| Nicotinamide adenine (B156593) dinucleotide (NADH) |
| Ribonucleic acid (RNA) |
Computational and Theoretical Modeling of this compound Interactions
Molecular dynamics (MD) simulations are a powerful computational methodology used to study the structure, dynamics, and thermodynamics of biological systems at an atomic level. MD simulations have been instrumental in elucidating the complex behavior of magnesium cations in aqueous solutions and their interactions with biomolecules. A key aspect of Mg²⁺ behavior is its hydration. First-principles MD simulations show that the Mg²⁺ ion in water is characterized by a stable, octahedrally arranged first hydration shell containing six water molecules. rsc.orgresearchgate.net This strong hydration makes the exchange of water molecules between the first hydration shell and the bulk solvent a slow process, occurring on the microsecond timescale. bohrium.com
MD simulations have been extensively applied to study the interaction of Mg²⁺ with ribonucleic acid (RNA). These simulations reveal that Mg²⁺ ions are essential for stabilizing the complex three-dimensional folds of RNA by screening the electrostatic repulsion between the negatively charged phosphate groups. oup.comnih.gov Simulations can distinguish between two primary modes of Mg²⁺ binding to RNA:
Inner-sphere binding: The Mg²⁺ ion directly coordinates with atoms on the RNA molecule, such as the phosphate oxygens or nitrogen atoms in the bases.
Outer-sphere binding: The Mg²⁺ ion remains fully hydrated and interacts with the RNA through its first hydration shell of water molecules. nih.gov
Simulations have shown that Mg²⁺ conserves the experimental structure of RNA more effectively than monovalent ions like sodium (Na⁺). nih.gov Furthermore, MD studies have been used to predict Mg²⁺ binding sites on RNA with reasonable accuracy, especially when experimental data is available for comparison. oup.comnih.gov The strength of these interactions has been quantified, with the energy required to break RNA atom-ion interactions ranging from approximately 10 to 26 kJ/mol. oup.comnih.gov
Ab initio and quantum chemical calculations provide a highly accurate, fundamental description of molecular systems based on the principles of quantum mechanics. These methods are crucial for understanding the electronic structure and energetics of this compound interactions, often serving as a benchmark for developing more computationally efficient methods like classical force fields.
First-principles molecular dynamics, such as the Car-Parrinello method, have been used to study the hydrated Mg²⁺ ion. rsc.org These simulations confirm a stable six-fold coordination of water molecules in the first hydration shell. rsc.orgresearchgate.netresearchgate.net An examination of the electronic structure revealed that water molecules in the first solvation shell asymmetrically coordinate to the Mg²⁺ through one of the oxygen's lone pair orbitals. researchgate.net Ab initio MD simulations have also been performed on aqueous solutions of Mg(NO₃)₂, revealing that Mg²⁺ ions are strongly hydrated, which limits the formation of contact ion-pairs and prevents water exchange with the bulk on the simulation timescale. nih.gov The strong electric field of the Mg²⁺ ion was found to influence the dynamics of water molecules beyond its first hydration shell. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly valuable for studying Mg²⁺ in complex biological environments like enzyme active sites. nih.govnih.govresearchgate.net In QM/MM, the reactive center, including the Mg²⁺ ion and its direct ligands, is treated with a high-level quantum mechanical method, while the rest of the protein and solvent is described by a classical force field. This approach captures electronic effects like polarization and charge transfer, which are critical for accurately modeling enzymatic reactions. nih.govresearchgate.net Studies on enzymes like catechol-O-methyltransferase have used QM/MM to investigate the role of the Mg²⁺ ion in catalysis, finding that its inclusion in the QM region can significantly impact the calculated activation barrier due to charge transfer effects. nih.govresearchgate.net
Calculating the free energy of binding provides a quantitative measure of the affinity of a this compound for a specific site on a biomolecule. Various computational techniques are employed to determine these binding free energies. One approach involves using bias-exchange metadynamics, a modified version of MD simulation, which enhances sampling and allows for the calculation of affinities with high statistical accuracy. nih.gov This method has been used to study Mg²⁺ binding to an RNA duplex, successfully reproducing trends observed in crystallographic data and quantifying the effects of competition with monovalent ions and RNA flexibility. nih.gov
For Mg²⁺ binding to adenosine triphosphate (ATP), a critical interaction for cellular bioenergetics, free energy calculations using the polarizable force field AMOEBA have been performed. nih.gov These simulations, which use a double-decoupling method, calculated a total binding free energy for ATP:Mg²⁺ of -7.00 ± 2.13 kcal/mol, which is in good agreement with experimental values of -8.6 ± 0.2 kcal/mol. nih.gov The free energy of ATP hydrolysis is also strongly dependent on the free Mg²⁺ concentration. nih.govwikipedia.org
Another framework for understanding Mg²⁺ binding to RNA involves the non-linear Poisson-Boltzmann (NLPB) model. pnas.org This model treats the solvent as a dielectric continuum and describes Mg²⁺ binding as a combination of two modes:
Diffuse-binding: Long-range electrostatic attraction of an ensemble of hydrated ions to the RNA, which can be described by the Poisson-Boltzmann equation. pnas.org
Site-binding: Strong, specific binding to electronegative pockets that partially desolvate the ion. pnas.org
Calculations using this model show that at low (1 mM) bulk Mg²⁺ concentrations, the free energy of site-binding (-0.8 kcal·mol⁻¹) and diffuse binding (-0.3 kcal·mol⁻¹) can be comparable, but at higher concentrations, diffuse binding becomes the dominant contribution to RNA stabilization. pnas.org
| Interacting Molecule | Methodology | Calculated Binding Free Energy (kcal/mol) | Experimental Value (kcal/mol) | Source |
|---|---|---|---|---|
| ATP | Molecular Dynamics (AMOEBA Force Field) | -7.00 ± 2.13 | -8.6 ± 0.2 | nih.gov |
| ADP | Molecular Dynamics (AMOEBA Force Field) | -3.09 ± 1.78 | -6.5 ± 0.2 | nih.gov |
| RNA (Site-bound at 1 mM Mg²⁺) | Non-linear Poisson-Boltzmann (NLPB) | -0.8 | N/A | pnas.org |
| RNA (Diffuse-bound at 1 mM Mg²⁺) | Non-linear Poisson-Boltzmann (NLPB) | -0.3 | N/A | pnas.org |
The accuracy of MD simulations depends critically on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Developing accurate force fields for the this compound is challenging due to its high charge density and strong polarization effects. bohrium.com Standard 12-6 Lennard-Jones (LJ) potentials often fail to simultaneously reproduce multiple experimental properties, such as the solvation free energy and the ion-water distance in the first hydration shell. bohrium.comnih.gov
To address these shortcomings, significant efforts have been made to develop more robust Mg²⁺ force fields. aip.org Many modern force fields are parameterized to reproduce a range of thermodynamic and kinetic properties, including solvation free energies, activity derivatives of salt solutions, and water exchange rates. aip.orgnih.gov Several strategies have been employed:
Modified Combination Rules: For some force fields, like those for SPC/E and TIP3P water models, reproducing experimental properties requires modifying the standard Lorentz-Berthelot combination rules for anion-cation interactions. nih.govnih.govresearchgate.net This often involves introducing scaling factors to implicitly account for polarization. acs.orgaip.org
12-6-4 LJ-Type Potentials: An alternative to the standard 12-6 LJ potential is the 12-6-4 model, which adds an r⁻⁴ term to better model ion-induced dipole interactions. nih.govambermd.org This model has shown success in simultaneously reproducing multiple bulk properties of Mg²⁺. nih.gov These parameters are available for use with force fields like AMBER and CHARMM. ambermd.orgresearchgate.netresearchgate.net
Water Model Specificity: Force field parameters for ions are highly dependent on the water model used in the simulation. nih.gov Therefore, specific Mg²⁺ parameter sets have been developed and optimized for various common water models, including TIP3P, SPC/E, TIP4P/2005, and others. nih.govacs.orggithub.com
Kinetic Property Matching: Some of the most advanced force fields are designed to reproduce kinetic properties. For example, the microMg parameter set reproduces the experimental microsecond water exchange rate, while the nanoMg set uses an accelerated nanosecond exchange rate to enhance sampling of ion binding events. bohrium.comnih.govgithub.com
These optimized force fields are available for major simulation packages like AMBER and GROMACS and are crucial for accurately studying the role of Mg²⁺ in nucleic acid and protein systems. ambermd.orggithub.comacs.orgacs.orgchemrxiv.org
| Force Field Name/Type | Associated Water Model(s) | Key Features | Source |
|---|---|---|---|
| microMg / nanoMg | TIP3P, SPC/E, TIP4P variants | Reproduces thermodynamic properties and experimental (microMg) or accelerated (nanoMg) water exchange rates. | bohrium.comnih.govgithub.com |
| 12-6-4 LJ-type | TIP4PEw | Improves modeling of ion-induced dipole interactions; balanced for nucleic acid interactions. | nih.govambermd.org |
| Mamatkulov-Schwierz | TIP3P | Optimized to reproduce solvation free energy and activity derivatives. | aip.orgnih.gov |
| CHARMM-compatible | TIP3P | Parameters developed for Mg²⁺ complexes with biological ligands like hydroxide (B78521) and phosphates. | acs.orgnih.gov |
Advanced Analytical Quantification in Biological Matrices
Accurate measurement of this compound concentrations in biological matrices like blood, plasma, serum, and within cells is essential for clinical diagnostics and physiological research. A variety of advanced analytical methods are employed, each with specific advantages and applications for measuring either total or ionized (free) magnesium. researchgate.net
Measurement of Total Magnesium: Total magnesium concentration is most commonly measured in clinical laboratories using photometric methods. acb.org.uk
Photometric/Spectrophotometric Methods: These techniques utilize metallochromic indicators (dyes) such as Calmagite, Xylidyl Blue (also known as Magon), or formazan (B1609692) dyes, which form a colored complex with magnesium at an alkaline pH. acb.org.ukunusa.ac.id The intensity of the color is proportional to the total magnesium concentration and is measured by a spectrophotometer. unusa.ac.id To prevent interference from calcium ions, which are also present in biological samples, a chelating agent like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is typically added. acb.org.uk
Atomic Absorption Spectroscopy (AAS): Considered a reference method, AAS is highly sensitive and specific for measuring total magnesium. researchgate.netacb.org.uknih.gov The sample is atomized in a flame, and the amount of light absorbed by the ground-state magnesium atoms at a specific wavelength is directly proportional to the total magnesium concentration. acb.org.uk
Measurement of Ionized (Free) Magnesium: The biologically active form of magnesium is the free, ionized cation (iMg²⁺). Its measurement is considered more clinically relevant than total magnesium but is also more technically demanding. nih.gov
Ion-Selective Electrodes (ISE): This is the most common method for measuring iMg²⁺ in undiluted whole blood, serum, or plasma. acb.org.uknih.gov The electrode develops a potential that is proportional to the activity of the ionized magnesium. Since early magnesium ISEs suffered from interference from calcium ions, modern analyzers measure both ions simultaneously and use the calcium result to correct the magnesium measurement. acb.org.uk Sample handling is critical, as changes in pH can alter the equilibrium between free, protein-bound, and complexed magnesium. acb.org.uknih.gov
Measurement of Intracellular Free Magnesium: Measuring the concentration of free Mg²⁺ inside cells is challenging but crucial for understanding its role in cellular physiology.
Fluorescence Spectroscopy: This technique uses fluorescent probes, such as Mag-Fura-2 or Magnesium Green™, which are loaded into cells. jle.comconsensus.app The fluorescence intensity of the probe changes upon binding to Mg²⁺, allowing for quantification of the intracellular free Mg²⁺ concentration. Flow cytometry can be combined with these fluorescent dyes to provide reproducible measurements in cell populations like platelets. jle.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a non-invasive technique that can be used to estimate intracellular free Mg²⁺ in vivo. nih.govconsensus.appnih.gov The method relies on the fact that the chemical shift of the β-phosphate signal of ATP is dependent on the fraction of ATP that is bound to Mg²⁺. nih.gov By creating appropriate calibration curves that account for pH and other ions, the intracellular free Mg²⁺ concentration can be determined in tissues like the human brain and skeletal muscle. nih.gov
Luminescent Probes for Intracellular this compound
Fluorescent imaging technology has emerged as a powerful and cost-effective tool for the real-time monitoring of Mg²⁺ distribution, uptake, and trafficking within living cells. researchgate.netrsc.org This is due to its high sensitivity, non-invasiveness, and excellent spatial and temporal resolution. researchgate.netrsc.org The development of novel fluorescent probes, coupled with techniques like confocal laser scanning and two-photon microscopy, allows for the three-dimensional visualization of Mg²⁺, even deep within tissues. researchgate.netnih.gov
The design of these molecular probes typically involves a fluorophore-spacer-chelator structure. rsc.org The chelator, or acceptor, provides selective binding for the this compound. nih.gov This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. Several key mechanisms are employed to achieve this signaling:
Photoinduced Electron Transfer (PET): This is a common cause of fluorescence quenching. nih.gov In a typical "off-on" sensor, the chelator can donate an electron to the photo-excited fluorophore, causing non-radiative decay (fluorescence "off"). When the chelator binds to Mg²⁺, its electron-donating ability is suppressed, which blocks the PET process and "turns on" the fluorescence. rsc.orgnih.gov
Intramolecular Charge Transfer (ICT): In probes based on this mechanism, the fluorophore possesses an electron-donating and an electron-accepting part. researchgate.net The binding of a cation to the probe alters the degree of charge transfer, leading to shifts in the absorption and emission spectra. researchgate.net
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the energy transfer between a donor fluorophore and an acceptor fluorophore. rsc.org The efficiency of this transfer is highly dependent on the distance between the two, which can be altered by a conformational change induced by Mg²⁺ binding.
Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process can enhance the photostability of a probe and produce a large Stokes shift (the difference between the excitation and emission wavelengths). rsc.org
The most common acceptor group used for Mg²⁺-selective probes is based on the o-aminophenol-N,N,O-triacetic acid (APTRA) structure. nih.gov The first widely used fluorescent probe, Mag-fura-2, was developed based on this scaffold. nih.gov It is excited by UV light and exhibits a spectral shift upon binding Mg²⁺. nih.gov Subsequent developments led to probes excitable by visible light, which is less cytotoxic, such as Magnesium Green and Mag-fluo-4. nih.gov Magnesium Green shows an increase in fluorescence intensity upon Mg²⁺ binding without a wavelength shift. nih.gov
More recent research has focused on improving selectivity for Mg²⁺ over the chemically similar and more abundant calcium cation (Ca²⁺), which is a significant challenge. nih.govnih.gov For example, the probe Mag-520 was reported to have a 10-fold higher affinity for Mg²⁺ than for Ca²⁺, a significant improvement over previous indicators. nih.gov Other probes, like the KMG series, also show high selectivity for Mg²⁺ over Ca²⁺ and have been successfully used for imaging Mg²⁺ concentration in the cytoplasm of living cells. nih.gov Lanthanide-based luminescent probes have also been developed, offering the unique ability to detect Mg²⁺ bound to polyphosphates like ATP through a "turn-on" luminescence signal with delayed detection to reduce background fluorescence. rsc.org
The table below summarizes the characteristics of several key fluorescent probes for this compound detection.
Isotopic Analysis (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS))
The study of magnesium's stable isotopes provides a powerful method for tracing its pathways through various geological and biological systems. earth-science.netresearchgate.net Magnesium has three stable isotopes: ²⁴Mg (78.99% abundance), ²⁵Mg (10.00% abundance), and ²⁶Mg (11.01% abundance). researchgate.netustc.edu.cn The significant mass difference between them (over 8% between ²⁴Mg and ²⁶Mg) leads to measurable isotopic fractionation during physical and chemical processes. researchgate.net
The advent of multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) has revolutionized the field, enabling high-precision measurements of Mg isotope ratios. earth-science.netustc.edu.cn This technique has significantly improved analytical precision compared to older methods like Thermal Ionization Mass Spectrometry (TIMS), which had a precision of ~1–2‰, insufficient to resolve many natural variations. earth-science.net Modern MC-ICP-MS instruments can achieve a precision for δ²⁶Mg values of about 0.05–0.10‰ or better. earth-science.netustc.edu.cn
The analytical process involves introducing a purified sample solution into an argon plasma, which ionizes the magnesium atoms. The ion beam is then guided into a magnetic sector analyzer that separates the isotopes based on their mass-to-charge ratio, and the distinct ion beams are measured simultaneously by multiple collectors (Faraday cups). earth-science.net
Despite the high precision, obtaining accurate Mg isotope data is challenging due to several factors:
Instrumental Mass Bias: Heavier isotopes are transmitted through the mass spectrometer less efficiently than lighter ones. This instrumental mass bias is significant for light elements like magnesium and must be accurately corrected. ustc.edu.cnustc.edu.cn This is typically done using a sample-standard bracketing method, where the analysis of the sample is bracketed by analyses of a standard with a known isotopic composition. ustc.edu.cn
Matrix Effects: The presence of other elements in the sample can interfere with the Mg isotope measurement, causing analytical errors. ustc.edu.cn Therefore, a robust chemical purification process to separate Mg from the sample matrix is critical. ustc.edu.cnrsc.org This is often achieved using ion-exchange chromatography, and a 100% recovery of magnesium is necessary to prevent isotopic fractionation during the separation procedure. ustc.edu.cnrsc.org
Isobaric Interferences: Ions with the same mass-to-charge ratio as a magnesium isotope can cause interference. For example, the potential for ¹²C¹⁴N⁺ to interfere with ²⁶Mg⁺ must be considered and mitigated. ustc.edu.cn
Magnesium isotope data are typically reported in delta notation (δ²⁶Mg) in per mil (‰) relative to a standard reference material, such as DSM-3. ustc.edu.cnnumberanalytics.com The formula is expressed as: δ²⁶Mg = [ (²⁶Mg/²⁴Mg)ₛₐₘₚₗₑ / (²⁶Mg/²⁴Mg)ₛₜₐₙₐᵣₑ - 1 ] × 1000 numberanalytics.com
Applications of Mg isotopic analysis are widespread. In geochemistry, it is used to study continental weathering, the geochemical cycling of magnesium, magma differentiation, and the formation of planets. ustc.edu.cnnih.gov For instance, terrestrial igneous rocks show a relatively narrow range of Mg isotopic compositions, while marine carbonates are a major sink for light Mg isotopes. researchgate.netustc.edu.cn In biological systems, stable isotopes like ²⁵Mg or ²⁶Mg can be used as tracers to study nutrient uptake and translocation in plants without the hazards associated with radioactive isotopes. rsc.orgnih.gov
The table below presents the magnesium isotopic composition of several international geological reference materials, demonstrating the typical values and precision achieved with MC-ICP-MS.
Comparative Biology of Magnesium Cation
Evolutionary Conservation of Magnesium Cation-Dependent Biological Processes
The central role of the this compound in fundamental biochemical processes is deeply rooted in the origins of life, leading to a high degree of evolutionary conservation. Mg²⁺ is indispensable for a multitude of functions that are shared across prokaryotes and eukaryotes, underscoring its early and critical involvement in cellular machinery.
One of the most conserved roles of Mg²⁺ is its interaction with ATP, the universal energy currency of the cell. oregonstate.edu ATP almost always exists in a complex with Mg²⁺ (Mg-ATP), and this complex is the true substrate for hundreds of enzymes, particularly kinases, which transfer phosphate (B84403) groups. wikipedia.orgnumberanalytics.com This Mg²⁺-dependence is observed in virtually every metabolic pathway, including glycolysis and oxidative phosphorylation, which are fundamental to energy production in both prokaryotic and eukaryotic cells. nih.govresearchgate.net
The synthesis of genetic material—DNA and RNA—is another profoundly conserved process reliant on Mg²⁺. DNA and RNA polymerases, the enzymes that build these nucleic acid polymers, require Mg²⁺ for their catalytic activity. oregonstate.eduwikipedia.org The magnesium ions are critical for stabilizing the negative charges of the phosphate backbone and facilitating the correct positioning of nucleotides for polymerization. wikipedia.orgchemeurope.com
Furthermore, Mg²⁺ is essential for the structural integrity and function of ribosomes, the cellular machinery responsible for protein synthesis. wikipedia.orgchemeurope.com Ribosomes are ancient structures, and their reliance on Mg²⁺ to stabilize the folded structure of ribosomal RNA (rRNA) and facilitate the interaction between ribosomal subunits is a feature conserved from bacteria to humans.
The following table details some of the key biological processes that are dependent on the this compound and are evolutionarily conserved across different domains of life.
| Conserved Process | Role of this compound | Examples of Mg²⁺-Dependent Enzymes/Complexes |
| Energy Metabolism | Forms the Mg-ATP complex, the active substrate for many enzymes. | Kinases (e.g., Hexokinase, Pyruvate (B1213749) Kinase), ATPases (e.g., Na⁺/K⁺-ATPase, ATP synthase) numberanalytics.comnih.gov |
| Genetic Information Transfer | Essential cofactor for DNA and RNA polymerases; stabilizes DNA and RNA structures. | DNA Polymerase, RNA Polymerase wikipedia.orgnih.gov |
| Protein Synthesis | Stabilizes ribosome structure, particularly rRNA folding. | Ribosomes wikipedia.orgchemeurope.com |
| Enzyme Catalysis | Acts as a direct cofactor or an allosteric activator for over 600 enzymes. nih.gov | Enolase, Alkaline Phosphatase, various nucleases and ligases numberanalytics.comnih.gov |
| Signal Transduction | Modulates the activity of various channels and signaling proteins. | G-proteins, protein kinases numberanalytics.com |
| Ion Transport | Required for the function of ion pumps that maintain electrochemical gradients. | Na⁺/K⁺-ATPase, Ca²⁺-ATPase oregonstate.edubyjus.com |
The remarkable conservation of these Mg²⁺-dependent processes highlights the indispensable nature of the this compound in core cellular functions that arose early in evolution and have been maintained ever since.
Q & A
Q. Key Parameters :
| Variable | Range | Optimal Value |
|---|---|---|
| NaCl concentration | 0.05–0.5 M | 0.25 M |
| Mg²⁺ feed | 50–200 mg/L | 150 mg/L |
Advanced Research: How do magnesium silicate nanoparticles enhance fungal spore efficacy in biocontrol?
Methodological Answer:
Magnesium silicate nanoparticles (NPs) improve spore adhesion and environmental resilience in biocontrol agents like Metarhizium anisopliae. Methodological steps include:
- NP synthesis : Sol-gel methods reduce particle size to 20–50 nm, increasing surface area for spore attachment .
- Bioassay design : Apply NPs + spores to Crocidolomia pavonana larvae in an RBD with 6 treatments. Mortality rates are analyzed via ANOVA, showing 97% larval mortality with Mg-silicate NPs vs. 54% with zeolite NPs .
- Error control : Standardize spore concentration (e.g., 1 × 10⁸ spores/mL) and larval instar stage (3rd instar) to reduce variability .
Q. Example Mortality Data :
| Treatment | Mortality (%) | Lethal Time (days) |
|---|---|---|
| Spores + Mg-silicate NPs | 97 | 3.2 |
| Spores + Zeolite NPs | 54 | 5.1 |
Advanced Research: How is chelated magnesium synthesized for enhanced bioavailability?
Methodological Answer:
Chelation with phosphorylated casein improves Mg²⁺ stability and absorption. Key steps:
- Synthesis : React magnesium chloride (MgCl₂·6H₂O, CAS 7791-18-6) with phosphorylated casein at pH 8.5–9.0. Monitor binding efficiency via FTIR (peaks at 1650 cm⁻¹ for Mg-PO₄ bonds) .
- Characterization : Use ICP-MS to quantify Mg²⁺ release rates in simulated intestinal fluid (e.g., 80% release at 6 hours vs. 45% for unchelated Mg) .
Basic Research: What safety protocols are critical for handling magnesium salts in labs?
Methodological Answer:
- Engineering controls : Use fume hoods when heating Mg compounds to prevent inhalation of MgO particulates .
- Exposure monitoring : Airborne Mg²⁺ levels should not exceed 10 mg/m³ (OSHA PEL). Regular training on emergency showers/eye washes is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
